molecular formula C15H24N2O2 B5670377 1-(2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane

1-(2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane

Cat. No.: B5670377
M. Wt: 264.36 g/mol
InChI Key: XVRHKHGKCZWMNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxybenzyl)-4-methyl-1,4-diazepane is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diazepane ring and two methoxy groups on the benzyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane typically involves the reaction of 2,4-dimethoxybenzylamine with a suitable alkylating agent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include dichloromethane or toluene, and the reaction temperature is maintained at around 50-70°C.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or large-scale batch reactors. The choice of reactor depends on the desired scale and the specific requirements of the production process. Purification steps such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxybenzyl)-4-methyl-1,4-diazepane can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Alkyl halides or acyl chlorides are used as reagents, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives such as amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)-4-methyl-1,4-diazepane has several scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential use in drug discovery and development, particularly in the design of new therapeutic agents.

  • Industry: Application in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 1-(3,4-dimethoxybenzyl)-4-methyl-1,4-diazepane

  • 1-(2,4-dimethoxybenzyl)-1,4-diazepane

The uniqueness of 1-(2,4-dimethoxybenzyl)-4-methyl-1,4-diazepane lies in its specific structural features and the resulting biological and chemical properties.

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]-4-methyl-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-16-7-4-8-17(10-9-16)12-13-5-6-14(18-2)11-15(13)19-3/h5-6,11H,4,7-10,12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVRHKHGKCZWMNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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